4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline
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Overview
Description
4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both chloro and nitro groups on the aniline ring, along with the imidazo[1,2-a]pyridine moiety, makes this compound a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline typically involves multi-step reactions. One common method includes the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with α-bromoketones under mild conditions.
Nitration and Chlorination: The aniline derivative is then subjected to nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Coupling Reaction: The final step involves the coupling of the imidazo[1,2-a]pyridine core with the nitrated and chlorinated aniline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.
Cyclization: Strong acids or bases, elevated temperatures.
Major Products
Reduction: 4-amino-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Polycyclic heterocycles with potential biological activities.
Scientific Research Applications
4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. The nitro and chloro groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure with similar biological activities.
4-Chloro-3-nitroaniline: Shares the chloro and nitro groups but lacks the imidazo[1,2-a]pyridine moiety.
N-({imidazo[1,2-a]pyridin-2-yl}methyl)aniline: Similar structure without the nitro group.
Uniqueness
4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline is unique due to the combination of the imidazo[1,2-a]pyridine core with both chloro and nitro groups. This combination enhances its biological activity and makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C14H11ClN4O2 |
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Molecular Weight |
302.71 g/mol |
IUPAC Name |
4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline |
InChI |
InChI=1S/C14H11ClN4O2/c15-12-5-4-10(7-13(12)19(20)21)16-8-11-9-18-6-2-1-3-14(18)17-11/h1-7,9,16H,8H2 |
InChI Key |
FHXFVZOMESKKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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